1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is an organic compound containing a pyrazole ring, a methoxybenzyl group, and a secondary amine. It belongs to a class of compounds containing N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands, which are known to coordinate with various metal ions. While the specific compound itself has limited research dedicated to it, its structural analogs have been explored for their applications in coordination chemistry and catalysis.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a synthetic organic compound characterized by its unique structure, which integrates a pyrazole ring and a methanamine group. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure can be denoted by the CAS number 1006476-52-3, and it has garnered attention in various scientific fields due to its biological activity and reactivity.
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reagents to ensure high yields and purity of the final product.
The molecular formula for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is C13H16N2O. The structure features:
The compound's molecular weight is approximately 216.28 g/mol. Its structural representation highlights functional groups that contribute to its chemical reactivity and biological activity.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied (e.g., solvent choice, temperature).
The mechanism of action for 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine largely depends on its application in medicinal chemistry. It may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction can lead to significant biological effects depending on the context in which the compound is utilized.
While specific physical properties such as boiling point and melting point are not extensively documented, compounds similar to this class typically exhibit moderate solubility in organic solvents like ethanol and dichloromethane.
The compound is expected to demonstrate stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents due to its functional groups. Its reactivity profile allows it to participate in various organic transformations, making it a versatile building block in synthetic chemistry.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine has several scientific uses:
The 1,5-dimethylpyrazole ring serves as a versatile pharmacophore due to its electronic properties and hydrogen-bonding capabilities. Methyl groups at N1 and C5 positions confer metabolic stability by sterically blocking oxidative degradation pathways, while the pyrazole nitrogen atoms facilitate interactions with enzymatic targets through dipole-dipole interactions or coordination bonds [1] [9]. For example, metamizole’s analgesic activity is attributed to its pyrazolone core, which modulates prostaglandin synthesis in the CNS [9]. In 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine, the 4-position of the pyrazole anchors the methanamine linker, directing the 4-methoxybenzyl group into complementary binding pockets.
The 4-methoxybenzyl group enhances lipophilicity (log P ≈ 2–3) and introduces π-stacking potential. Ortho- or para-methoxy substitutions on benzyl rings, as seen in analogous compounds like [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine, induce torsional strain that restricts conformational flexibility, potentially improving target specificity [5]. The methoxy oxygen can act as a hydrogen-bond acceptor, further stabilizing ligand-receptor complexes. This motif is prevalent in serotoninergics and kinase inhibitors, where its electron-donating properties fine-tune electronic interactions within hydrophobic binding cavities.
Table 1: Comparative Bioactive Properties of Structural Motifs
Structural Motif | Key Contributions to Bioactivity | Example Analogues |
---|---|---|
1,5-Dimethylpyrazole | Metabolic stability, dipole-mediated target binding, weak COX inhibition | Metamizole [9]; 1,5-Dimethylpyrazol-4-yl)methanamine [1] |
4-Methoxybenzyl | Enhanced lipophilicity (log P), π-stacking capacity, hydrogen-bond acceptance | [(4-Methoxyphenyl)methyl]amine derivatives [5] |
Methanamine linker | Conformational flexibility, optimal spatial orientation of pharmacophores | N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine [7] |
The −CH2−NH−CH2− linker in this compound plays two critical roles:
Analogues like N-(2,5-difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine (EVT-2829465) demonstrate how linker modifications influence bioactivity. Replacing hydrogen with fluorine alters electron distribution and lipophilicity, refining target affinity [7]. The methanamine linker also serves as a synthetic handle for further derivatization—acylation or alkylation—to optimize physicochemical properties like solubility or log P [5].
The synthesis of pyrazole-containing amines evolved from early pyrazolone drugs like metamizole (patented 1922) [9]. Key advancements include:
Table 2: Synthetic Evolution of Pyrazole-Methoxybenzyl Amines
Era | Primary Method | Key Advance | Limitation |
---|---|---|---|
Pre-1980s | Nucleophilic substitution | Simple reagents (K₂CO₃, DMF) | Low yields (50–60%), N-alkylation byproducts |
1990–2010 | Reductive amination | NaBH₃CN or NaBH(OAc)₃ in CH₂Cl₂/MeOH; >70% yields | Over-reduction of pyrazole ring |
Post-2010 | Catalytic amination | Pd₂(dba)₃/XPhos catalysts; regioselective C−N bonds | High catalyst costs |
Despite synthetic advancements, critical gaps persist:
These gaps underscore the need for focused in vitro profiling and isomer-controlled synthetic studies to unlock the compound’s therapeutic potential.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1